molecular formula C10H10BrFO2 B8517287 Ethyl 5-bromomethyl-2-fluorobenzoate

Ethyl 5-bromomethyl-2-fluorobenzoate

Cat. No.: B8517287
M. Wt: 261.09 g/mol
InChI Key: DSVNVMRZZVJZDR-UHFFFAOYSA-N
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Description

Ethyl 5-bromomethyl-2-fluorobenzoate (C₁₀H₉BrFO₂) is a substituted benzoate ester featuring a bromomethyl (–CH₂Br) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromomethyl group, which facilitates nucleophilic substitutions, and the electron-withdrawing fluorine atom, which modulates the electronic properties of the aromatic system .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI Key

DSVNVMRZZVJZDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CBr)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism. BPO decomposes under mild heat to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of the substrate, forming a benzylic radical. This intermediate reacts with NBS to introduce bromine, yielding the bromomethyl derivative. Key parameters include:

  • Solvent : Dichloromethane (CH₂Cl₂) is preferred for its ability to dissolve both organic substrates and initiators while maintaining reaction homogeneity.

  • Temperature : The reaction is initiated at 0–20°C to control exothermicity during NBS addition, followed by heating to 40°C for 12 hours to ensure completion.

  • Stoichiometry : A slight excess of NBS (1.1 equivalents) ensures full conversion of the methyl group, while BPO (0.085 equivalents) sustains radical propagation.

Workup and Isolation

Post-reaction, the mixture is washed with 10% sodium sulfite (Na₂SO₃) to quench unreacted NBS and prevent oxidative side reactions. Subsequent aqueous washes remove inorganic residues, and the organic phase is concentrated under reduced pressure. Addition of n-hexane induces crystallization, yielding high-purity product.

Table 1: Representative Reaction Parameters for Radical Bromination

ComponentQuantity (g)Molar RatioRole
Ethyl 2-fluoro-5-methylbenzoate5001.0Substrate
NBS5251.1Brominating agent
BPO560.085Radical initiator
CH₂Cl₂500 mLSolvent

Alternative Synthetic Pathways

While radical bromination dominates industrial workflows, alternative routes merit discussion for niche applications.

Nitration-Bromination Cascades

CN102951996A discloses a nitration-bromination strategy for 2-bromo-5-fluorobenzotrifluoride. While distinct from the target compound, the protocol illustrates how sequential electrophilic substitutions can achieve regioselective halogenation. Applied to ethyl 2-fluoro-5-methylbenzoate, nitration at the methyl position followed by bromide displacement could yield the bromomethyl group. However, this route risks over-nitration and requires stringent control of reaction conditions.

Industrial Scalability and Process Optimization

The radical bromination method excels in scalability, as evidenced by its implementation in a 50 L reactor. Critical considerations for industrial adoption include:

  • Continuous Flow Reactors : Enhanced heat and mass transfer in flow systems minimize hotspots and improve yield consistency.

  • Solvent Recycling : Dichloromethane’s low boiling point facilitates recovery via distillation, reducing environmental and economic costs.

  • Safety Protocols : NBS and BPO are shock-sensitive; inert atmospheres (e.g., nitrogen) and controlled addition rates mitigate explosion risks.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)ScalabilityPurity Concerns
Radical Bromination>95HighMinimal byproducts
Lithiation-BorylationModerateSensitivity to moisture
Nitration-BrominationLowRegioselectivity issues

Radical bromination emerges as the superior method due to its high efficiency, robustness, and compatibility with large-scale production.

Mechanism of Action

The mechanism of action of ethyl 5-bromomethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biological pathways, depending on the nature of the target . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development .

Comparison with Similar Compounds

The following analysis compares Ethyl 5-bromomethyl-2-fluorobenzoate with structurally related esters from the Biopharmacule Speciality Chemicals catalog and ChemBK databases. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Physicochemical Traits
This compound C₁₀H₉BrFO₂ 247.08 5-Bromomethyl, 2-Fluoro High reactivity at bromomethyl site; enhanced lipophilicity due to fluorine
Ethyl 5-bromo-2-chlorobenzoate (Entry 4, ) C₉H₈BrClO₂ 267.52 5-Bromo, 2-Chloro Dual halogenation increases electrophilicity; used in cross-coupling reactions
Ethyl 5-bromo-2-ethoxybenzoate (Entry 5, ) C₁₀H₁₁BrO₃ 265.09 5-Bromo, 2-Ethoxy Ethoxy group improves solubility in polar solvents; stabilizes intermediates
Ethyl 5-bromo-2-chloro-4-fluorobenzoate () C₉H₇BrClFO₂ 281.51 5-Bromo, 2-Chloro, 4-Fluoro Triple halogenation enhances electrophilicity; high thermal stability
Key Observations:
  • Reactivity : The bromomethyl group in this compound offers superior reactivity in alkylation reactions compared to simple bromo or chloro substituents in analogs.
  • Lipophilicity : Fluorine at the 2-position increases lipophilicity relative to ethoxy or methoxy groups, influencing bioavailability in drug design .
  • Steric Effects : Bulkier substituents (e.g., ethoxy in Entry 5) reduce steric hindrance compared to halogens, altering reaction pathways .

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